molecular formula C27H21N3OS B2669227 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922574-10-5

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2669227
CAS No.: 922574-10-5
M. Wt: 435.55
InChI Key: SSPZIQICWOTLCF-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a unique combination of aromatic rings and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Pyridin-3-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with a pyridin-3-ylmethyl halide.

    Formation of the Biphenyl Carboxamide: The final step involves coupling the intermediate with a biphenyl-4-carboxylic acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-[1,1’-biphenyl]-4-carboxamide
  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-[1,1’-biphenyl]-4-carboxamide

Comparison:

  • Structural Differences: Variations in the position of the pyridinyl group (2-, 3-, or 4-position) can significantly affect the compound’s properties.
  • Uniqueness: N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1’-biphenyl]-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3OS/c1-19-7-5-11-24-25(19)29-27(32-24)30(18-20-8-6-16-28-17-20)26(31)23-14-12-22(13-15-23)21-9-3-2-4-10-21/h2-17H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPZIQICWOTLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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